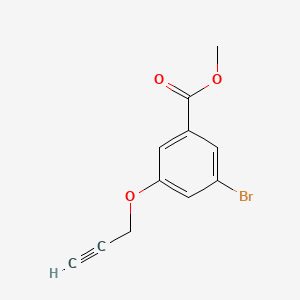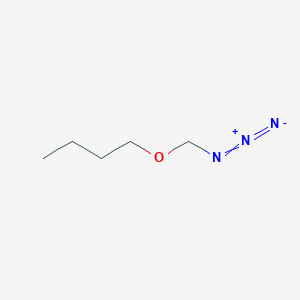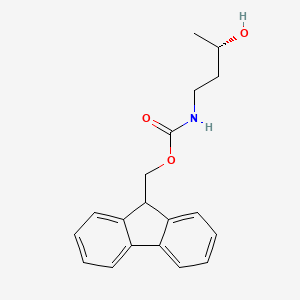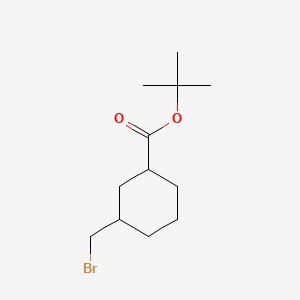![molecular formula C11H17IO2 B13464231 {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)
{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Iodobicyclo[111]pentan-1-yl}methyl 2,2-dimethylpropanoate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of bicyclo[1.1.1]pentane, followed by esterification with 2,2-dimethylpropanoic acid. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex organic frameworks.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-Iodobicyclo[11
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may offer advantages in binding to specific biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate include other bicyclic iodinated compounds and esters of 2,2-dimethylpropanoic acid. Examples include:
- {3-Bromobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
- {3-Chlorobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
Uniqueness
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications.
Propriétés
Formule moléculaire |
C11H17IO2 |
|---|---|
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H17IO2/c1-9(2,3)8(13)14-7-10-4-11(12,5-10)6-10/h4-7H2,1-3H3 |
Clé InChI |
QTUVNMWWDBMSKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC12CC(C1)(C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
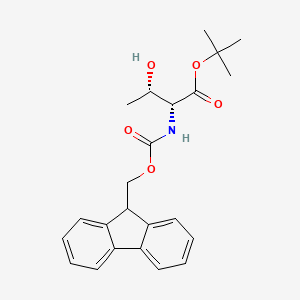

![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)
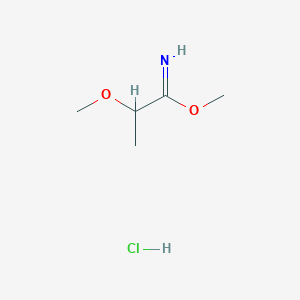

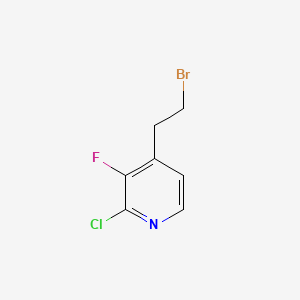
![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)
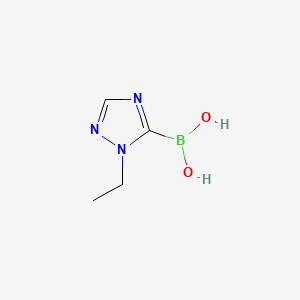
![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)
